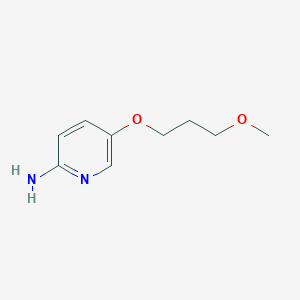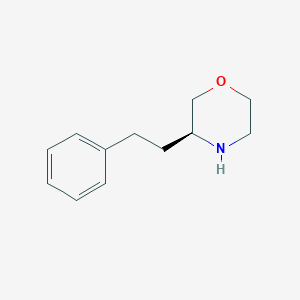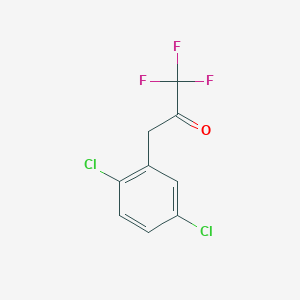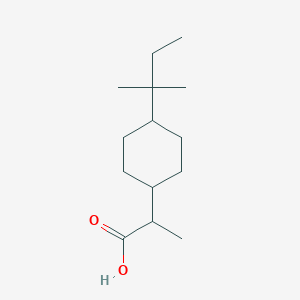
2-(4-(Tert-pentyl)cyclohexyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Tert-pentyl)cyclohexyl)propanoic acid is an organic compound with the molecular formula C14H26O2. It is a derivative of cyclohexane, featuring a propanoic acid group and a tert-pentyl substituent on the cyclohexyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Tert-pentyl)cyclohexyl)propanoic acid typically involves the alkylation of cyclohexanone followed by a series of reactions to introduce the propanoic acid group. One common method includes:
Alkylation: Cyclohexanone is alkylated with tert-pentyl bromide in the presence of a strong base such as sodium hydride.
Reduction: The resulting product is then reduced using a reducing agent like lithium aluminum hydride to form the corresponding alcohol.
Oxidation: The alcohol is oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The use of automated systems and reactors can also help in scaling up the production while maintaining product purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Tert-pentyl)cyclohexyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
2-(4-(Tert-pentyl)cyclohexyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-(Tert-pentyl)cyclohexyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. Detailed studies on its binding affinity and interaction with proteins can provide insights into its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylpropanoic acid: Lacks the tert-pentyl substituent, resulting in different chemical properties.
2-(4-(Tert-butyl)cyclohexyl)propanoic acid: Similar structure but with a tert-butyl group instead of tert-pentyl.
Uniqueness
2-(4-(Tert-pentyl)cyclohexyl)propanoic acid is unique due to the presence of the tert-pentyl group, which influences its steric and electronic properties
Propiedades
Fórmula molecular |
C14H26O2 |
|---|---|
Peso molecular |
226.35 g/mol |
Nombre IUPAC |
2-[4-(2-methylbutan-2-yl)cyclohexyl]propanoic acid |
InChI |
InChI=1S/C14H26O2/c1-5-14(3,4)12-8-6-11(7-9-12)10(2)13(15)16/h10-12H,5-9H2,1-4H3,(H,15,16) |
Clave InChI |
ZVWAFVWILOBXTL-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1CCC(CC1)C(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-3-[(2R)-pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B13630418.png)
![6,8-Dibromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13630421.png)


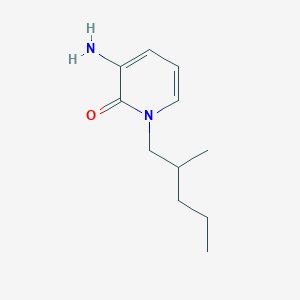
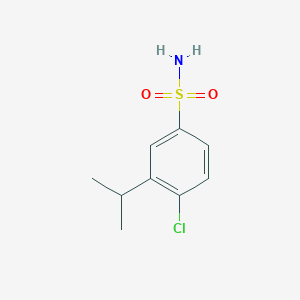
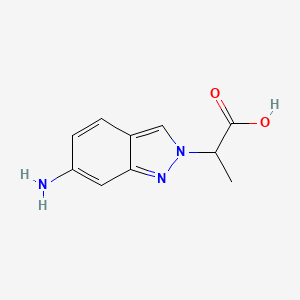
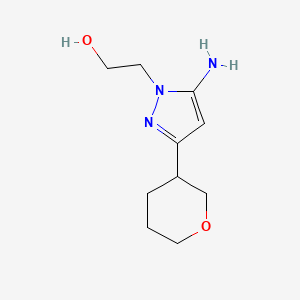
![Ammonium (2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl methyl phosphate](/img/structure/B13630450.png)

